2-(P-Tolylsulfonyl)-6-thia-2-azaspiro[2.5]octane
Overview
Description
2-(P-Tolylsulfonyl)-6-thia-2-azaspiro[25]octane is a cyclic sulfonamide derivative known for its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(P-Tolylsulfonyl)-6-thia-2-azaspiro[2.5]octane typically involves the reaction of p-toluenesulfonyl chloride with a suitable amine under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonamide linkage. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and safety. These processes allow for precise control of reaction parameters, such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(P-Tolylsulfonyl)-6-thia-2-azaspiro[2.5]octane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols.
Scientific Research Applications
2-(P-Tolylsulfonyl)-6-thia-2-azaspiro[2.5]octane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 2-(P-Tolylsulfonyl)-6-thia-2-azaspiro[2.5]octane involves its interaction with molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds and other interactions with target molecules, leading to changes in their activity or function. The specific pathways involved depend on the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-(P-Tolylsulfonyl)-6-oxa-2-azaspiro[2.5]octane: This compound has an oxygen atom in place of the sulfur atom, leading to different chemical properties and reactivity.
2-(P-Tolylsulfonyl)-6-azaspiro[2.5]octane:
Uniqueness
2-(P-Tolylsulfonyl)-6-thia-2-azaspiro[2.5]octane is unique due to the presence of both the sulfonamide and thia groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
1-(4-methylphenyl)sulfonyl-6-thia-1-azaspiro[2.5]octane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2S2/c1-11-2-4-12(5-3-11)18(15,16)14-10-13(14)6-8-17-9-7-13/h2-5H,6-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDOFJCKCMSXDHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC23CCSCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801196626 | |
Record name | 1-[(4-Methylphenyl)sulfonyl]-6-thia-1-azaspiro[2.5]octane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801196626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1207754-86-6 | |
Record name | 1-[(4-Methylphenyl)sulfonyl]-6-thia-1-azaspiro[2.5]octane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1207754-86-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[(4-Methylphenyl)sulfonyl]-6-thia-1-azaspiro[2.5]octane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801196626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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